molecular formula C16H14Cl2N6O B2451571 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941965-04-4

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2451571
CAS No.: 941965-04-4
M. Wt: 377.23
InChI Key: KRNYBTPDFQGMBV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups attached to a tetrazole ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Benzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the tetrazole intermediate.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of chlorinated benzyl and phenyl oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyl and phenyl derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the presence of a piperazine ring instead of a tetrazole and urea moiety.

    1-(4-chlorobenzyl)-4-piperidinylmethanol: Contains a similar chlorobenzyl group but has a piperidinylmethanol structure.

Uniqueness

1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of its tetrazole ring and urea moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N6O/c17-12-3-1-11(2-4-12)9-19-16(25)20-10-15-21-22-23-24(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYBTPDFQGMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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